![molecular formula C27H23N3O4S B2771287 2-(3-benzyl-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-ethoxyphenyl)acetamide CAS No. 902450-01-5](/img/no-structure.png)
2-(3-benzyl-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-ethoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(3-benzyl-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-ethoxyphenyl)acetamide is a useful research compound. Its molecular formula is C27H23N3O4S and its molecular weight is 485.56. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Activities
Research has focused on synthesizing novel compounds derived from benzothienopyrimidin and exploring their biological activities. For example, a study presented the synthesis of novel heterocyclic compounds, including thienopyrimidine derivatives, which showed significant analgesic and anti-inflammatory activities, indicating potential therapeutic applications (Abu‐Hashem et al., 2020). Another research effort described the preparation of thienopyrimidine linked rhodanine derivatives, demonstrating antibacterial and antifungal potencies, hinting at their utility in antimicrobial therapies (Kerru et al., 2019).
Antifolate and Antitumor Agents
Several studies have investigated the antifolate and antitumor potential of compounds within the benzothienopyrimidin family. For instance, research into classical and nonclassical 6-arylthio-2,4-diamino-5-ethylpyrrolo[2,3-d]pyrimidines as antifolates revealed their potential as dihydrofolate reductase (DHFR) inhibitors and antitumor agents, offering a glimpse into cancer treatment innovations (Gangjee et al., 2007).
Aldose Reductase Inhibitors
Compounds with a benzothienopyrimidin skeleton have also been evaluated for their ability to inhibit aldose reductase, an enzyme involved in diabetic complications. A study synthesizing 2,4-dioxo-thienopyrimidin-1-acetic acids demonstrated significant in vitro aldose reductase inhibitory activity, suggesting a route for managing diabetes-related issues (Ogawva et al., 1993).
Properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 2-amino-3-benzyl-4,6-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidine with 4-ethoxyphenylacetyl chloride in the presence of a base, followed by acetylation of the resulting amide with acetic anhydride.", "Starting Materials": [ "2-amino-3-benzyl-4,6-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidine", "4-ethoxyphenylacetyl chloride", "Base (e.g. triethylamine)", "Acetic anhydride", "Solvents (e.g. dichloromethane, ethanol)" ], "Reaction": [ "Step 1: Dissolve 2-amino-3-benzyl-4,6-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidine and base in a solvent (e.g. dichloromethane) and cool the solution to 0-5°C.", "Step 2: Add 4-ethoxyphenylacetyl chloride dropwise to the solution while stirring at 0-5°C.", "Step 3: Allow the reaction mixture to warm to room temperature and stir for several hours.", "Step 4: Quench the reaction by adding water and extract the product with a solvent (e.g. dichloromethane).", "Step 5: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain the crude product.", "Step 6: Dissolve the crude product in a solvent (e.g. ethanol) and add acetic anhydride dropwise while stirring at room temperature.", "Step 7: Stir the reaction mixture for several hours and quench the reaction by adding water.", "Step 8: Extract the product with a solvent (e.g. dichloromethane), dry the organic layer over anhydrous sodium sulfate, and evaporate the solvent to obtain the final product." ] } | |
CAS No. |
902450-01-5 |
Molecular Formula |
C27H23N3O4S |
Molecular Weight |
485.56 |
IUPAC Name |
2-(3-benzyl-2,4-dioxo-[1]benzothiolo[3,2-d]pyrimidin-1-yl)-N-(4-ethoxyphenyl)acetamide |
InChI |
InChI=1S/C27H23N3O4S/c1-2-34-20-14-12-19(13-15-20)28-23(31)17-29-24-21-10-6-7-11-22(21)35-25(24)26(32)30(27(29)33)16-18-8-4-3-5-9-18/h3-15H,2,16-17H2,1H3,(H,28,31) |
InChI Key |
MUQPTYUVOPEWSI-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=CC=C4)SC5=CC=CC=C53 |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



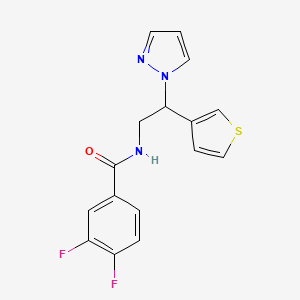
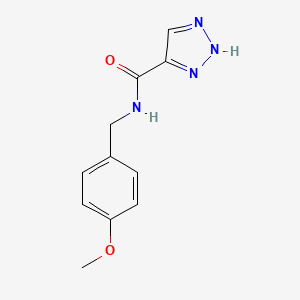
![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-fluoro-4-methoxybenzenesulfonamide](/img/structure/B2771212.png)
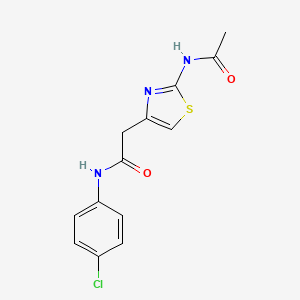
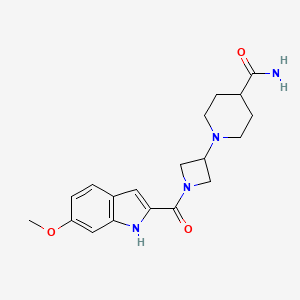
![N-[2-(Diphenylphosphino)benzylidene]cyclohexylamine](/img/structure/B2771218.png)
![ethyl 6-[[2-(2-formylphenoxy)acetyl]oxymethyl]-4-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate](/img/structure/B2771219.png)
![1'-(1-(5-(3-Methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)piperidine-3-carbonyl)-[1,4'-bipiperidine]-4'-carboxamide](/img/structure/B2771220.png)
![Methyl 5-oxa-2-azaspiro[3.4]octane-7-carboxylate trifluoroacetic acid](/img/structure/B2771221.png)
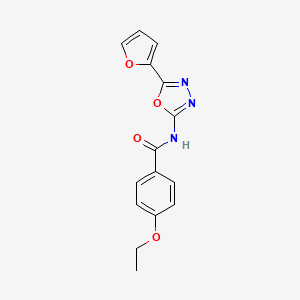
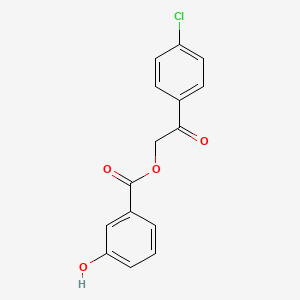
![2-(3-Chloro-4-ethoxyphenyl)-4-[(2-methylbenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B2771227.png)
